N-Methoxy-2-(naphthalen-2-yl)acetamide
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Overview
Description
N-Methoxy-2-(naphthalen-2-yl)acetamide: is an organic compound with the molecular formula C14H15NO2. It is a derivative of acetamide, where the acetamide group is substituted with a naphthalene ring and a methoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-2-(naphthalen-2-yl)acetamide typically involves the reaction of 2-naphthylamine with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-2-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Methoxy-2-(naphthalen-2-yl)acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. It is also used in the development of fluorescent probes for imaging applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methoxy-2-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar in structure but with a phenyl ring instead of a naphthalene ring.
N-{2-[7-Methoxy-3-(3-methylbutyl)-1-naphthyl]ethyl}acetamide: Similar in structure but with additional alkyl substitution.
Uniqueness: N-Methoxy-2-(naphthalen-2-yl)acetamide is unique due to its naphthalene ring, which imparts distinct chemical and physical properties. This structural feature makes it more suitable for certain applications, such as the development of fluorescent probes and materials with specific electronic properties .
Properties
CAS No. |
113519-26-9 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-methoxy-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C13H13NO2/c1-16-14-13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
YHKCPBZPISLGEF-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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